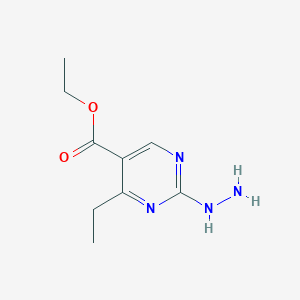
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate involves the inhibition of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which ultimately results in cell death. This mechanism has been studied in cancer cells and has shown promising results in inhibiting tumor growth.
Effets Biochimiques Et Physiologiques
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, which is a desirable effect for cancer treatment. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, it has been shown to have herbicidal and insecticidal effects, which can be beneficial for crop protection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate in lab experiments include its high potency and specificity for dihydrofolate reductase inhibition. Additionally, it has been shown to have low toxicity in animal studies. However, the limitations of using this compound include its instability in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate. In medicine, further studies can be conducted to investigate its potential as a cancer treatment in clinical trials. Additionally, research can be conducted to optimize its delivery and increase its stability in aqueous solutions. In agriculture, further studies can be conducted to investigate its efficacy as a herbicide and insecticide, as well as its potential for environmental impact. Overall, Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate is a compound with promising potential for a variety of scientific applications.
Méthodes De Synthèse
The synthesis of Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate can be achieved through several methods, including the reaction of 4,6-dichloro-5-nitropyrimidine with hydrazine hydrate, followed by the reaction with ethyl chloroformate. Another method involves the reaction of 4,6-dichloro-5-nitropyrimidine with ethyl hydrazinecarboxylate in the presence of sodium ethoxide. These methods have been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate has been studied for its potential applications in medicine and agriculture. In medicine, it has been investigated for its anti-tumor properties and as a potential treatment for cancer. In agriculture, it has been studied as a potential herbicide and insecticide.
Propriétés
Numéro CAS |
188936-22-3 |
|---|---|
Nom du produit |
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate |
Formule moléculaire |
C9H14N4O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-3-7-6(8(14)15-4-2)5-11-9(12-7)13-10/h5H,3-4,10H2,1-2H3,(H,11,12,13) |
Clé InChI |
IKRXVWSIVLZAKH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1C(=O)OCC)NN |
SMILES canonique |
CCC1=NC(=NC=C1C(=O)OCC)NN |
Synonymes |
5-Pyrimidinecarboxylicacid,4-ethyl-2-hydrazino-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



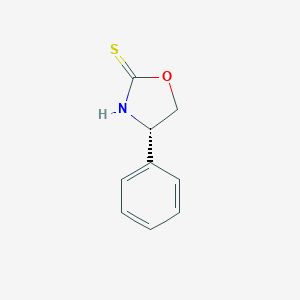
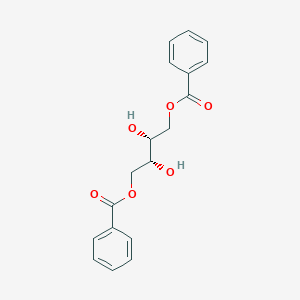

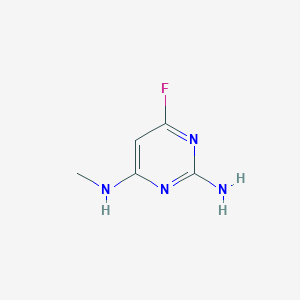
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
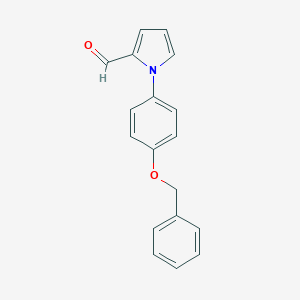
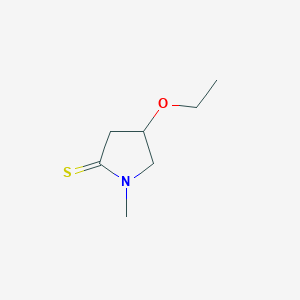
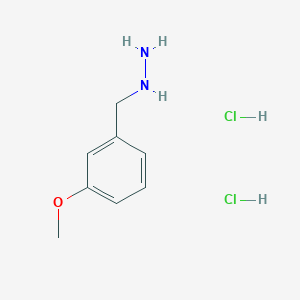
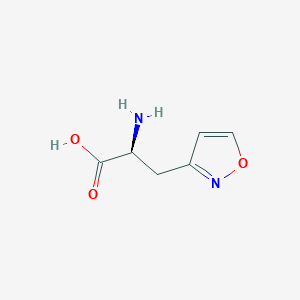
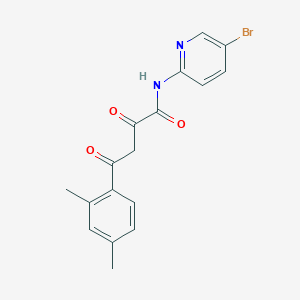
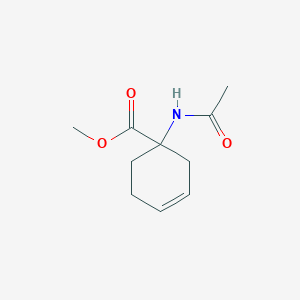
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)